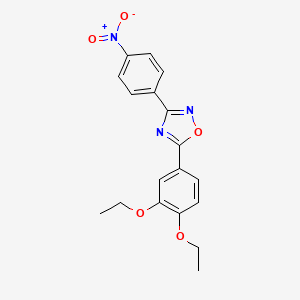
5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family, which is known for its diverse range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application and concentration used. In general, it has been shown to have antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole for lab experiments is its versatility. It can be easily synthesized and modified to produce a variety of derivatives with different properties and activities. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that it can be difficult to solubilize in aqueous solutions, which can limit its use in certain applications. It can also be toxic at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Some possible areas of investigation include:
1. Development of new derivatives with improved solubility, stability, and activity.
2. Investigation of the mechanism of action and molecular targets of this compound.
3. Evaluation of its potential use as a tool for studying protein-protein interactions and enzyme kinetics.
4. Investigation of its potential use in the treatment of inflammatory diseases, cancer, and other conditions.
5. Development of new methods for the synthesis of this compound and its derivatives.
6. Investigation of its potential use as a fluorescent probe and as a building block for the synthesis of new organic materials.
In conclusion, this compound is a versatile and promising compound with a wide range of potential applications in scientific research. Further investigation is needed to fully understand its mechanism of action and potential therapeutic uses.
Applications De Recherche Scientifique
5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs with anti-inflammatory, antioxidant, and anticancer activities. In materials science, it has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of new organic materials. In biochemistry, it has been investigated for its potential use as a tool for studying protein-protein interactions and enzyme kinetics.
Propriétés
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-3-24-15-10-7-13(11-16(15)25-4-2)18-19-17(20-26-18)12-5-8-14(9-6-12)21(22)23/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKXLMVPRAATLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4767887.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4767904.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4767907.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4767925.png)
![3-benzyl-5-[(4-bromobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4767928.png)
![1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4767940.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4767942.png)
![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4767950.png)


![allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B4767962.png)
![3-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4767982.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767995.png)
![methyl 5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4767997.png)